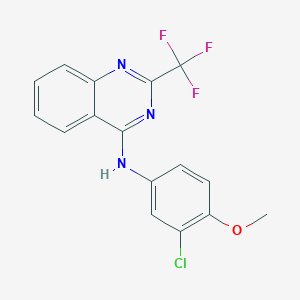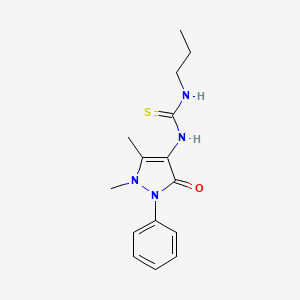
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide
説明
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide, also known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was first discovered in the 1990s, and since then, it has been studied extensively for its ability to induce tumor necrosis and inhibit tumor growth. In
作用機序
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide works by activating the innate immune system. It binds to and activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells such as natural killer cells and T cells, which then target and destroy cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It induces the production of cytokines such as interferons, tumor necrosis factor-alpha, and interleukins. It also activates immune cells such as natural killer cells and T cells. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been shown to increase blood flow to tumors, which enhances the delivery of chemotherapy drugs to the tumor site.
実験室実験の利点と制限
One advantage of 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide is its ability to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory and anti-viral properties. However, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has limitations in its use for lab experiments. It has poor solubility in water and is unstable in solution, which makes it difficult to administer. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide also has a short half-life in the body, which limits its therapeutic potential.
将来の方向性
For 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide include improving its solubility and stability in solution, developing more effective delivery methods, and exploring its potential for use in combination with other anti-cancer therapies. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide also has potential for use in the treatment of viral infections and inflammatory diseases. Overall, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide is a promising molecule with potential for further research and development in the field of cancer and immunotherapy.
科学的研究の応用
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has also been studied for its anti-inflammatory and anti-viral properties.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-15-7-8-18(13-17(15)3)22-14-21(20-6-4-5-16(2)23(20)27-22)24(28)26-19-9-11-25-12-10-19/h4-14H,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYFZTYNNZIUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-8-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4794932.png)
![2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B4794935.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4794939.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide](/img/structure/B4794949.png)


![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-mesitylacetamide](/img/structure/B4794982.png)
![3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4794989.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4794992.png)
![N-(3-cyano-2-thienyl)-2-{[5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4794993.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4794998.png)

![2-chloro-N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4795017.png)